2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide
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Overview
Description
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide typically involves multiple steps. One common method is the reductive amination of a ketone with an amine. This process involves the condensation of an aldehyde or ketone with an amine, followed by the reduction of the resulting imine to form the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure, used in the synthesis of amphetamines.
Leucine Derivatives: Compounds containing leucine or its derivatives, used in various biochemical applications.
Hybrid Peptides: Compounds containing different types of amino acids linked through peptide bonds.
Uniqueness
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H31N3O |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C19H31N3O/c1-4-21(19(23)18(20)15(2)3)14-17-11-8-12-22(17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18?/m0/s1 |
InChI Key |
TYJQFPFOIKILQL-ZENAZSQFSA-N |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Canonical SMILES |
CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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